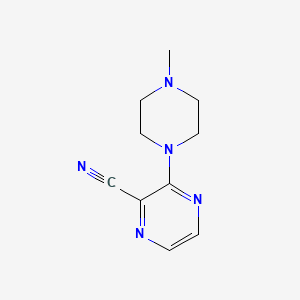

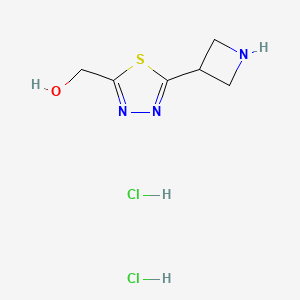

3-(4-Methylpiperazin-1-yl)pyrazine-2-carbonitrile

説明

Molecular Structure Analysis

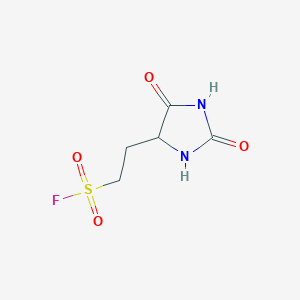

The molecular formula of 3-(4-Methylpiperazin-1-yl)pyrazine-2-carbonitrile is C10H13N5. The molecular weight is 203.249.Physical And Chemical Properties Analysis

The physical form of 3-(4-Methylpiperazin-1-yl)pyrazine-2-carbonitrile is a powder . It has a molecular weight of 203.249.科学的研究の応用

Antifungal Applications

The compound has been synthesized as part of a series of potential antifungal agents . It’s involved in intramolecular cyclization processes that yield compounds with significant antifungal activity . This application is crucial in the development of new treatments for fungal infections, which are a major concern in both clinical settings and agriculture.

Antitumor Activity

Derivatives of this compound have shown promising results in antitumor studies. The benzo[c]pyridazine nucleus, which is structurally related to 3-(4-Methylpiperazin-1-yl)pyrazine-2-carbonitrile, exhibits a wide range of pharmacological profiles, including antitumor properties . This opens up possibilities for the development of new cancer therapies.

Antibacterial Properties

The compound’s derivatives have been evaluated for their antibacterial activity . Molecular docking simulations suggest that these derivatives can inhibit key bacterial enzymes, which could lead to the development of new antibacterial drugs .

Anti-inflammatory Effects

A piperazine derivative closely related to the compound has been studied for its anti-inflammatory effects . It has shown potential in reducing pro-inflammatory cytokines IL-1β and TNF-α, which are key players in the inflammatory process . This suggests that 3-(4-Methylpiperazin-1-yl)pyrazine-2-carbonitrile could be a starting point for the synthesis of new anti-inflammatory medications.

Directed C–H Cyanation

The compound has been used as a cyano source in Cu(OAc)2-mediated cyanation of arenes. This method facilitates the synthesis of cyano derivatives, which are important in various chemical manufacturing processes .

Cancer Cell Growth Inhibition

A novel rhodanine derivative of the compound has shown the ability to inactivate NF-κB in colon cancer cells, which is crucial for their growth and survival . This indicates its potential use in creating therapies that target cancer cell proliferation.

Synthesis of Complex Molecules

The compound has been utilized in the synthesis of complex molecules like pyrazolo[1,5-a]pyrimidine derivatives. These molecules have various applications, including as intermediates in pharmaceutical synthesis .

Safety and Hazards

The safety information available indicates that 3-(4-Methylpiperazin-1-yl)pyrazine-2-carbonitrile may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

特性

IUPAC Name |

3-(4-methylpiperazin-1-yl)pyrazine-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5/c1-14-4-6-15(7-5-14)10-9(8-11)12-2-3-13-10/h2-3H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXZRSKBNKIYCCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC=CN=C2C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Methylpiperazin-1-yl)pyrazine-2-carbonitrile | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-fluorobenzyl)-2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2953677.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)thiophene-2-carboxamide](/img/structure/B2953680.png)

![(Z)-methyl 2-(4-fluoro-2-((4-(morpholinosulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2953682.png)

![8-{4-[(3,4-Dichlorophenyl)methyl]piperazinyl}-3-methyl-7-propyl-1,3,7-trihydro purine-2,6-dione](/img/structure/B2953687.png)

![N-[4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]-2-thiophen-2-ylacetamide](/img/structure/B2953697.png)